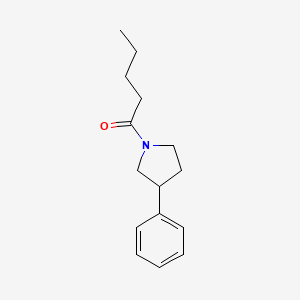![molecular formula C16H13FN2O B7468618 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is not fully understood. However, it has been shown to interact with glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. It is believed that the compound acts as a competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for use in the treatment of various diseases. Additionally, it has been shown to affect the activity of glutamate receptors, which are involved in a range of physiological processes, including synaptic plasticity and memory formation.
実験室実験の利点と制限
One advantage of using 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one in lab experiments is its unique properties. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it may pose a risk to human health.
将来の方向性
There are numerous future directions for research involving 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one. One potential direction is the further study of its effects on glutamate receptors, specifically the NMDA receptor. Additionally, it may be useful to investigate the compound's potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the compound's potential toxicity and safety for use in humans.
Conclusion:
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one involves the reaction of 4-fluorobenzylamine with 3-methylquinoxalin-2,1,3(4H)-trione in the presence of a base. The reaction proceeds through nucleophilic substitution of the carbonyl group of the quinoxalinone with the amine group of the 4-fluorobenzylamine. The resulting product is then purified using column chromatography to obtain 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one.
科学的研究の応用
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one has been used in various scientific research applications due to its unique properties. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for use in the treatment of various diseases. Additionally, it has been shown to have potential applications in the field of neuroscience, where it has been used to study the role of glutamate receptors in synaptic plasticity.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-16(20)19(10-12-6-8-13(17)9-7-12)15-5-3-2-4-14(15)18-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMFSLLFYEJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)

![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one](/img/structure/B7468607.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)